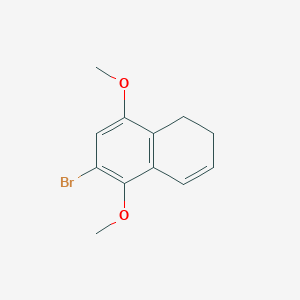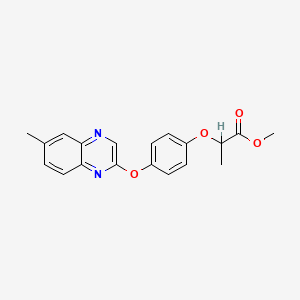
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is a complex organic compound that belongs to the class of triazabicyclo nonane derivatives. This compound is characterized by its unique bicyclic structure, which includes a triazabicyclo nonane core and a benzylphenyl group. The presence of a sulfanylidene group further adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the triazabicyclo nonane scaffold, which can be achieved through various methodologies such as desymmetrization of achiral tropinone derivatives . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required purity standards.
化学反応の分析
Types of Reactions
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group or to modify the triazabicyclo nonane core.
Substitution: The benzylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzylphenyl moiety.
科学的研究の応用
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
作用機序
The mechanism of action of 8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the triazabicyclo nonane core can interact with nucleic acids or proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the sulfanylidene group.
Tropane alkaloids: These natural products have a related bicyclic core and exhibit a wide range of biological activities.
Oxazolidinones: These compounds have a similar bicyclic framework and are used as chiral auxiliaries in asymmetric synthesis.
Uniqueness
8-(4-Benzylphenyl)-9-sulfanylidene-1,6,8-triazabicyclo(4.3.0)nonan-7-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of a triazabicyclo nonane core and a benzylphenyl group further distinguishes it from other similar compounds, making it a valuable target for research and development.
特性
| 76995-66-9 | |
分子式 |
C19H19N3OS |
分子量 |
337.4 g/mol |
IUPAC名 |
2-(4-benzylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C19H19N3OS/c23-18-20-12-4-5-13-21(20)19(24)22(18)17-10-8-16(9-11-17)14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
InChIキー |
ZBYPTVOGRRMNBX-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)





